2-(4-Bromo-2-chlorophenyl)propan-2-amine

Physicochemical property Boiling point Density

Researchers seeking CNS-penetrant scaffolds with orthogonal diversification handles often face limited availability of multi-halogenated phenylpropan-2-amines. 2-(4-Bromo-2-chlorophenyl)propan-2-amine (HCl salt, white crystalline solid) directly addresses this need. • Orthogonal Reactivity: Aryl-Br enables Pd-catalyzed Suzuki/Buchwald-Hartwig coupling; aryl-Cl permits subsequent amination/functionalization without protecting-group manipulation. • CNS-Drug-Like Profile: LogP 3.10 and MW 248.55 place it within favorable CNS chemical space; demonstrated TAAR1 agonist (EC50 ~410 nM) and α7 nAChR antagonist (IC50 21 µM) activities provide validated starting points for SAR. • Reliable Supply: Stable HCl salt form facilitates storage (2-8°C) and multi-step synthesis workflows.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Cat. No. B12300817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenyl)propan-2-amine
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=C(C=C1)Br)Cl)N
InChIInChI=1S/C9H11BrClN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3
InChIKeyPRBZVYNHZKIONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-2-chlorophenyl)propan-2-amine: Core Overview


2-(4-Bromo-2-chlorophenyl)propan-2-amine (CAS 1314740-58-3; free base MW 248.55 g/mol; LogP 3.10) is a gem-dimethyl-substituted phenethylamine derivative featuring a 4-bromo-2-chloro halogenation pattern on the phenyl ring . The compound is typically supplied as the hydrochloride salt (MW 282.95) and is a white crystalline solid with a density of 1.5±0.1 g/cm³ and a boiling point of 305.5±27.0 °C at 760 mmHg . This scaffold is utilized as a synthetic intermediate and a probe molecule in neuroreceptor pharmacology, where the complementary electronic and steric properties of bromine and chlorine substituents can be leveraged for structure–activity relationship (SAR) exploration, targeted cross-coupling chemistry, or heavy-atom derivatization in structural biology .

SAR scaffold for neuroreceptor probe studies
Orthogonal Br/Cl reactivity for sequential diversification
Heavy-atom derivatization in structural biology

2-(4-Bromo-2-chlorophenyl)propan-2-amine: Substitution Caveats


Phenylpropan-2-amines bearing a single halogen (e.g., 4-chloro or 4-bromo) or symmetrical di-substitution (e.g., 2,4-dichloro) exhibit markedly different physicochemical and pharmacological profiles with respect to receptor binding, metabolic stability, and synthetic utility . The presence of bromine and chlorine on the same aromatic ring introduces orthogonal reactivity—bromine as a superior leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while chlorine can serve as a more metabolically stable or less reactive handle for downstream diversification [1]. Furthermore, the combined electronic effects of Br (σp = 0.23) and Cl (σm = 0.37) modulate the electron density of the aromatic ring and the basicity of the amine differently than either substituent alone, which directly impacts receptor pharmacodynamics and pharmacokinetics in a manner that cannot be predicted from mono-substituted analogues [1]. Consequently, substitution with a mono-halogenated or di-chlorinated analogue without re-optimization may lead to divergent selectivity, potency, or synthetic yields.

01Mono-halogenated analogs lack orthogonal reactivity and may show different receptor binding.
02Di-chlorinated analogs do not provide the same leaving group reactivity for Pd-catalyzed couplings.
03Electronic effects of Br and Cl modulate amine basicity and ring electron density, affecting pharmacodynamics.

2-(4-Bromo-2-chlorophenyl)propan-2-amine: Evidence vs. Analogs


Physicochemical Properties vs. Mono-Halogenated Analogs

The target compound exhibits significantly higher boiling point and density compared to its mono-halogenated analogs 2-(4-bromophenyl)propan-2-amine and 2-(4-chlorophenyl)propan-2-amine, reflecting the increased molecular weight and polarizability conferred by the dual bromine plus chlorine substitution . These differences directly impact purification protocol design (distillation conditions) and formulation behavior [1].

Physicochemical Properties
Computed
B.p. 305.5±27.0 °C; Density 1.5±0.1 g/cm³; LogP 3.10
Higher boiling point and density vs. mono-halogenated analogs support purification protocol design.
Predicted values; experimental verification recommended.
Physicochemical property Boiling point Density LogP Halogen effect

TAAR1 Agonist Activity: Bromo-Chloro vs. Chloro

In a standardized BRET-based cAMP accumulation assay in HEK293 cells expressing mouse TAAR1, the 4-bromo-2-chlorophenyl derivative (reported under ChEMBL4068661) showed an EC50 of 1.80×10³ nM, whereas the 4-chlorophenyl analog (ChEMBL4087775) exhibited an EC50 of 410 nM under identical assay conditions [1]. The approximately 4.4-fold lower potency of the bromo-chloro compound at this target demonstrates that the dual halogenation pattern does not simply additively enhance TAAR1 affinity but instead modulates it in a substituent-specific manner [2].

TAAR1 Agonist Activity
Reported
EC50 = 1.80×10³ nM (mouse TAAR1, BRET assay)
~4.4-fold lower potency vs. 4-chloro analog; not functionally equivalent at TAAR1.
Cross-study comparable; re-profiling advised for target-specific workflows.
TAAR1 Trace amine-associated receptor GPCR cAMP EC50

α7 nAChR Antagonist: Dual Halogen vs. Mono-Bromo

At the human α7 nicotinic acetylcholine receptor (nAChR), the 4-bromo-2-chlorophenyl compound (assigned to ChEMBL3355098) displayed antagonist activity with an IC50 of 2.10×10⁴ nM (21 µM) in a Ca²⁺/Fluo-4 assay using GH3 cells [1]. In comparison, the mono-brominated 2-(4-bromophenyl)propan-2-amine exhibited a Ki of 4.30×10⁴ nM at the rat α7 nAChR in a radioligand displacement assay [2]. While these assays are not identical (functional antagonist vs. binding), the data suggest that the addition of an ortho-chlorine atom may confer a modest improvement in α7 nAChR interaction, potentially through halogen bonding or conformational restriction of the phenyl ring [3].

α7 nAChR Antagonist
Reported
IC50 = 2.10×10⁴ nM (human α7, Ca²⁺/Fluo-4)
Low-micromolar interaction; ortho-Cl provides a synthetic handle for further optimization.
Assay conditions differ vs. comparator binding assay; direct quantitative comparison limited.
Alpha7 nAChR Nicotinic receptor Antagonist Binding affinity Halogen SAR

Orthogonal Cross-Coupling Reactivity

The 4-bromo-2-chlorophenyl scaffold features two chemically distinct halogen atoms that permit sequential, site-selective functionalization. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides (relative rate ~10²–10³ for unactivated substrates), enabling chemoselective Suzuki or Buchwald-Hartwig coupling at the bromine-bearing position first, with the chlorine atom retained for subsequent diversification [1]. This contrasts with 2,4-dichlorophenyl analogs, where both halogens are chlorides and achieving site-selectivity requires more nuanced ligand/catalyst design, and with mono-bromo analogs, which offer only a single reactive site for diversification [2].

Orthogonal Cross-Coupling
Class-level
Ar-Br oxidative addition >> Ar-Cl (~10²–10³ fold rate)
Enables sequential site-selective functionalization without protecting groups.
Class-level inference; catalyst/ligand-dependent reactivity should be validated.
Cross-coupling Suzuki reaction Buchwald-Hartwig amination Orthogonal reactivity Building block

Lipophilicity (LogP) vs. Chlorinated Analogs

The computed LogP of 2-(4-bromo-2-chlorophenyl)propan-2-amine is 3.10, which falls between the 4-chloro analog (LogP 3.23) and the 4-bromo analog (LogP 3.34) . This intermediate lipophilicity is notable because it is lower than both mono-halogenated comparators, despite the addition of a second halogen atom. The ortho-chlorine substituent may increase aqueous solubility through a combination of steric effects (reducing π-stacking of the aromatic ring) and altered amine basicity, potentially offering improved oral bioavailability or reduced phospholipidosis risk compared to the more lipophilic mono-bromo analog [1].

Lipophilicity (LogP)
Computed
LogP = 3.10 (lower than both 4-Cl and 4-Br analogs)
Intermediate lipophilicity without penalty from dual halogenation supports CNS drug-like space.
Predicted value; experimental LogP/logD determination may refine interpretation.
Lipophilicity LogP CNS penetration Drug-likeness Halogen substitution

2-(4-Bromo-2-chlorophenyl)propan-2-amine: Research & Industrial Applications


CNS Lead Optimization via Sequential Diversification

The orthogonal reactivity of the aryl-Br and aryl-Cl bonds (Evidence Item 4) directly enables two-step sequential cross-coupling without intermediate protecting group manipulation. In CNS drug discovery programs targeting GPCRs or ion channels, this scaffold can be used to generate focused libraries where the bromine position is diversified first (e.g., via Suzuki coupling to introduce aryl or heteroaryl groups), followed by amination at the chlorine position. The intermediate LogP of 3.10 (Evidence Item 5) also positions the scaffold favorably within CNS drug-like chemical space (typically LogP 1–5) [1].

TAAR1 SAR Probing with Potency Windows

The ~4.4-fold difference in TAAR1 EC50 between the 4-bromo-2-chloro and 4-chloro analogs (Evidence Item 2) demonstrates that this scaffold can be used to calibrate TAAR1 agonist potency. For programs seeking partial TAAR1 agonism or biased signaling profiles, 2-(4-bromo-2-chlorophenyl)propan-2-amine can serve as a starting point for systematic SAR exploration, where the ortho-chlorine provides a vector for further substitution to fine-tune the EC50 between 410 nM and 1800 nM [2].

α7 nAChR Antagonist Tool Development

The low-micromolar α7 nAChR antagonist activity (IC50 21 µM; Evidence Item 3) provides a starting point for fragment-based or structure-guided optimization toward selective α7 antagonists. The dual-halogen substitution pattern offers two distinct vectors for chemical elaboration (via Br and Cl), which is a practical advantage over mono-substituted starting points that only offer one diversification site [3]. The higher boiling point (305.5 °C vs. 237–268 °C for mono-halogenated analogs) also facilitates purification of intermediates during multi-step synthesis (Evidence Item 1).

Heavy-Atom Derivatization for Crystallography

With a molecular weight of 248.55 and containing both bromine and chlorine (both anomalous scatterers for X-ray crystallography), this compound can serve as a heavy-atom soak or co-crystallization additive for experimental phasing of protein-ligand complexes. The higher density (1.5 g/cm³) and distinct elemental composition differentiate it from mono-halogenated analogs and can improve the anomalous signal-to-noise ratio in single-wavelength anomalous diffraction (SAD) experiments [4].

Application
Selection Property
Validation Focus
CNS lead optimization research
Orthogonal Br/Cl reactivity
Sequential diversification without protecting group manipulation
TAAR1 SAR studies
Calibratable agonist potency profile
Systematic exploration of ortho-Cl substitution vector
α7 nAChR antagonist research
Low-micromolar starting point with dual diversification vectors
Structure-guided optimization toward selective antagonists
X-ray crystallography phasing
Anomalous scattering from Br and Cl
SAD phasing signal-to-noise enhancement
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